molecular formula C16H14N4O2S2 B2999958 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 941968-44-1

2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No. B2999958
CAS RN: 941968-44-1
M. Wt: 358.43
InChI Key: YYUIAUCGURFQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. The compound's unique chemical structure and properties make it an attractive candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models, and exhibit antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is its versatility in various scientific fields. The compound's unique chemical structure and properties make it an attractive candidate for further research and development. However, one of the limitations of the compound is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide. One area of interest is the development of novel derivatives with improved properties and reduced toxicity. Another area of interest is the elucidation of the compound's exact mechanism of action and its potential use in combination therapies for various diseases. Additionally, further research is needed to explore the compound's potential applications in agriculture and material sciences.

Synthesis Methods

The synthesis of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 2-aminothiazole with thiophene-2-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with phenyl isocyanate to form the urea derivative. Finally, the urea derivative is reacted with 4-chloro-3-nitrobenzoic acid to yield the desired product.

Scientific Research Applications

2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, the compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, the compound has been shown to possess insecticidal and fungicidal properties. In material sciences, the compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-(phenylcarbamoylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUIAUCGURFQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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